An In-Depth Technical Guide to 3'-Uridylic Acid: From Molecular Structure to Therapeutic Potential
An In-Depth Technical Guide to 3'-Uridylic Acid: From Molecular Structure to Therapeutic Potential
Introduction
3'-Uridylic acid, also known as uridine 3'-monophosphate (3'-UMP), is a ribonucleotide of significant interest in cellular biology and drug development.[1][2] Unlike its more commonly discussed isomer, 5'-uridylic acid, which serves as a primary building block for RNA synthesis, 3'-uridylic acid predominantly emerges from the metabolic turnover and degradation of RNA. This guide provides a comprehensive technical overview of 3'-uridylic acid, detailing its chemical structure, physicochemical properties, biological origins and functions, analytical methodologies for its study, and its emerging applications in therapeutic research. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, mechanistic understanding of this crucial molecule.
Chemical Structure and Nomenclature
3'-Uridylic acid is a pyrimidine ribonucleoside 3'-monophosphate.[2] Its structure consists of three key components: the nucleobase uracil, a ribose sugar, and a phosphate group esterified to the 3'-hydroxyl of the ribose moiety.
-
Uracil: A pyrimidine nucleobase that is characteristic of RNA.
-
Ribose: A five-carbon sugar that forms the backbone of the ribonucleotide.
-
Phosphate Group: Attached to the 3' position of the ribose sugar, this group imparts a negative charge to the molecule at physiological pH and is crucial for its chemical reactivity.
The systematic IUPAC name for 3'-uridylic acid is [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate.[2][3]
Figure 1: Schematic representation of the components of 3'-Uridylic Acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3'-uridylic acid is essential for its handling, analysis, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃N₂O₉P | [2] |
| Molecular Weight | 324.18 g/mol | [2] |
| CAS Number | 84-53-7 | [2] |
| Appearance | White or off-white crystalline powder | |
| Solubility | Soluble in water; insoluble in organic solvents like ethanol and ether. | [1] |
| Melting Point | >215°C (decomposes) (for the sodium salt) | |
| pKa | 1.83 (predicted), other values reported for UMP are 1.0, 6.4, 9.5 | |
| λmax | 262 nm (at pH 7.2 for the sodium salt) |
Biological Significance
Generation through RNA Degradation
Unlike 5'-mononucleotides, which are the products of de novo and salvage synthesis pathways, 3'-mononucleotides like 3'-UMP are primarily generated through the catabolism of RNA.[4] This process is mediated by various ribonucleases (RNases) that cleave the phosphodiester bonds within RNA molecules.
Specifically, endoribonucleases can cleave RNA internally, while 3' to 5' exoribonucleases sequentially remove nucleotides from the 3' end of an RNA molecule, releasing 5'-mononucleotides. However, certain RNases, such as RNase A, cleave RNA to yield 3'-phosphorylated products. The action of 3' to 5' exoribonucleases is a critical aspect of RNA turnover and quality control in the cell.[5][6]
Figure 2: Generation of 3'-Uridylic Acid from RNA Degradation.
Role in 3' Terminal Uridylation
A significant biological role involving uridine monophosphate is the post-transcriptional addition of uridine residues to the 3' end of RNA molecules, a process known as uridylation. This modification can have profound effects on the stability, function, and fate of various classes of RNA. The 3' terminal non-templated oligouridylation is a widespread modification that can influence RNA maturation, stability, and quality control.[7][8] This process is implicated in numerous cellular pathways, including cell cycle regulation and development.[7][8]
Further Metabolism by 3'-Nucleotidases
Once generated, 3'-uridylic acid can be further metabolized by 3'-nucleotidases (EC 3.1.3.6). These enzymes catalyze the hydrolysis of the 3'-phosphate group, yielding uridine and inorganic phosphate.[7][9] This reaction is a crucial step in the recycling of nucleosides.
Experimental Protocols for the Analysis of 3'-Uridylic Acid
The accurate quantification and characterization of 3'-uridylic acid in biological samples are essential for understanding its metabolic roles. The following section outlines a general workflow for the extraction and analysis of 3'-UMP.
Extraction of Nucleotides from Mammalian Cells
Rationale: The choice of extraction method is critical to prevent the degradation of nucleotides by endogenous enzymes and to ensure efficient recovery. Acetonitrile-based extraction is a robust method for quenching cellular metabolism and extracting a broad range of polar metabolites, including nucleotides.[10]
Protocol:
-
Cell Culture and Harvesting: Culture mammalian cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, aspirate the culture medium and wash with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add a pre-chilled extraction solution of 50% (v/v) acetonitrile in water to the cell pellet or plate.[10] For a 10 cm plate, use 1 mL of extraction solution.
-
Scraping and Collection: For adherent cells, use a cell scraper to detach the cells in the extraction solution. Transfer the cell lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 10 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the nucleotides and other small molecules.
-
Drying (Optional): The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C. The dried extract can be reconstituted in the mobile phase for HPLC analysis.
Analysis by High-Performance Liquid Chromatography (HPLC)
Rationale: Ion-pair reversed-phase HPLC is a powerful technique for separating charged analytes like nucleotides.[8] The ion-pairing reagent forms a neutral complex with the negatively charged phosphate groups of the nucleotides, allowing for their retention and separation on a reversed-phase column.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase:
-
Buffer A: 0.1 M potassium dihydrogen phosphate, pH 6.0.
-
Buffer B: 0.1 M potassium dihydrogen phosphate, 4 mM tetrabutylammonium hydrogen sulfate (as the ion-pairing reagent), 20% methanol, pH 6.0.
-
-
Gradient Elution: A linear gradient from Buffer A to Buffer B is typically employed to achieve optimal separation of various nucleotides.
-
Detection: Monitor the column effluent at 262 nm, the λmax for 3'-uridylic acid.
-
Quantification: Prepare a standard curve using known concentrations of a 3'-uridylic acid standard to quantify the amount in the samples.
Figure 3: Experimental workflow for the extraction and analysis of 3'-Uridylic Acid.
Applications in Research and Drug Development
The unique biological roles and metabolic pathways associated with 3'-uridylic acid and other nucleotides present several opportunities for therapeutic intervention.
Nucleotide Analogs as Therapeutic Agents
Nucleotides and their synthetic analogs have been successfully employed as antiviral and anticancer drugs.[11] These molecules can interfere with nucleic acid metabolism and DNA or RNA polymerization. While much of this research has focused on 5'-nucleotide analogs, the potential for developing drugs that target the metabolism or function of 3'-nucleotides is an active area of investigation. For instance, modified uridine derivatives are being explored for their antimicrobial and anticancer properties.
P2Y Receptor Agonists
Nucleotides can act as signaling molecules by activating P2Y receptors. Agonists of these receptors have shown therapeutic potential in respiratory and ophthalmic diseases.[3] For example, they can enhance mucociliary clearance in the airways and stimulate tear secretion in the eye.[3] While these applications often involve uridine triphosphate (UTP) and its analogs, the underlying principle of nucleotide-based signaling highlights a potential avenue for the therapeutic application of 3'-uridylic acid derivatives.
Conclusion
3'-Uridylic acid, though less abundant than its 5'-isomer, plays a critical role in RNA metabolism and presents intriguing possibilities for therapeutic development. Its origin from RNA degradation places it at the heart of cellular nucleic acid turnover. A thorough understanding of its chemical properties, biological functions, and analytical methodologies, as outlined in this guide, is paramount for researchers seeking to unravel its full physiological significance and harness its potential in the development of novel therapeutics. The continued exploration of the distinct roles of 3'-mononucleotides promises to open new avenues in our understanding of cellular regulation and disease.
References
-
An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells. (2013). PubMed. [Link]
-
The role of 3' end uridylation in RNA metabolism and cellular physiology. (2018). PubMed. [Link]
-
Therapeutic use of nucleotides in respiratory and ophthalmic diseases. (2001). Scilit. [Link]
-
Nucleotide preparation from cells and determination of nucleotides by ion-pair high-performance liquid chromatography. (1992). PubMed. [Link]
-
mRNA decay by 3' to 5' exoribonuclease. Reactome. [Link]
-
3'-Uridylic acid | C9H13N2O9P | CID 101543. PubChem. [Link]
-
3'-nucleotidase. Wikipedia. [Link]
-
Ribonuclease. Wikipedia. [Link]
-
The 3'-5' exoribonuclease ISG20L2 contributes to 3' terminus maturation of 18S and 28S ribosomal RNAs. (2025). PubMed. [Link]
-
Degradation of Nucleic Acids and their Related Compounds by Microbial Enzymes. J-STAGE. [Link]
-
The role of 3'-5' exoribonucleases in RNA degradation. (2014). PubMed. [Link]
-
Apparent involvement of ribonuclease D in the 3' processing of tRNA precursors. (1979). PubMed. [Link]
-
Nucleoside triphosphate. Wikipedia. [Link]
-
Bacterial ribonucleases and their roles in RNA metabolism. (2019). PMC - NIH. [Link]
-
Nucleic acids as therapeutic agents. (2008). PubMed. [Link]
-
Studies on 3′-Nucleotidase-nuclease from Potato Tubers: I. Purification and Some Properties of the Enzyme. (1972). The Journal of Biochemistry | Oxford Academic. [Link]
-
Purification and Characterization of Nucleases from Tea Leaves. J-STAGE. [Link]
-
Effect of 3' terminal adenylic acid residue on the uridylation of human small RNAs in vitro and in frog oocytes. (2000). PubMed. [Link]
-
RNA recognition by 3'-to-5' exonucleases: the substrate perspective. (2010). PMC. [Link]
-
Overview of Therapeutic Polynucleotides. Creative Biolabs. [Link]
-
In vivo 3′-to-5′ exoribonuclease targetomes of Streptococcus pyogenes. (2018). PMC - NIH. [Link]
-
The 3' to 5' Exoribonuclease DIS3: From Structure and Mechanisms to Biological Functions and Role in Human Disease. (2016). ResearchGate. [Link]
-
Synthesis, hydrolysis and anti-EBV activity of a series of 3'-modified cycloSal-BVDUMP pronucleotides. (2001). PubMed. [Link]
-
Information on EC 3.1.3.6 - 3'-nucleotidase. BRENDA Enzyme Database. [Link]
-
Uridine monophosphate. Wikipedia. [Link]
-
Uracil. Wikipedia. [Link]
-
CMP and 5′-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line. (2020). PMC. [Link]
-
Dietary Nucleotides Enhance Neurogenesis, Cognitive Capacity, Muscle Function, and Body Composition in Older Adults: A Randomized, Triple-Blind, Controlled Clinical Trial. (2024). MDPI. [Link]
-
Determining degradation intermediates and the pathway of 3' to 5' degradation of histone mRNA using high-throughput sequencing. (2014). PMC. [Link]
-
KEGG PATHWAY: RNA degradation - Providencia manganoxydans. KEGG. [Link]
-
ウリジル酸(ウリジルサン)とは? 意味や使い方. コトバンク. [Link]
Sources
- 1. cymitquimica.com [cymitquimica.com]
- 2. 3'-Uridylic acid | C9H13N2O9P | CID 101543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. ウリジル酸(ウリジルサン)とは? 意味や使い方 - コトバンク [kotobank.jp]
- 5. The role of 3'-5' exoribonucleases in RNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. 3'-nucleotidase - Wikipedia [en.wikipedia.org]
- 8. Nucleotide preparation from cells and determination of nucleotides by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3'-nucleotidase activity | SGD [frontend.qa.yeastgenome.org]
- 10. An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleic acids as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
